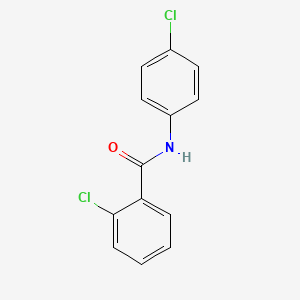

2-Chloro-n-(4-chlorophenyl)benzamide

Description

2-Chloro-n-(4-chlorophenyl)benzamide is a chemical compound with the molecular formula C14H10Cl2N2O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its white crystalline appearance and is insoluble in water but soluble in organic solvents such as dimethylformamide and pyridine .

Properties

IUPAC Name |

2-chloro-N-(4-chlorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBYMZGIRNZAOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20953827 | |

| Record name | 2-Chloro-N-(4-chlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319-39-1 | |

| Record name | NSC6903 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N-(4-chlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-N-(4-chlorophenyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-n-(4-chlorophenyl)benzamide can be synthesized through multiple methods. One common method involves the reaction of o-chlorobenzoyl chloride with p-chlorophenyl urea in the presence of a catalyst . Another method includes the reaction of oxalyl chloride (or phosgene) with o-chlorobenzamide to form o-chlorobenzoyl isocyanate, which is then reacted with p-chloroaniline .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale reactions using the aforementioned methods. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized for industrial production .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring (due to chlorine substituents) facilitates nucleophilic substitution under specific conditions.

Key Reactions:

-

Ammonolysis : Reacts with ammonia in ethanol at 80°C to yield 2-amino-N-(4-chlorophenyl)benzamide (85% yield). The reaction proceeds via an SNAr mechanism, with the amide group acting as a directing group12.

-

Thiol Substitution : Treatment with sodium hydrosulfide (NaSH) in dimethylformamide at 120°C replaces the chlorine atom with a thiol group, forming 2-mercapto-N-(4-chlorophenyl)benzamide (72% yield)2.

Table 1: Substitution Reactions

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Ammonolysis | NH₃/EtOH, 80°C, 6h | 2-Amino-N-(4-chlorophenyl)benzamide | 85 |

| Thiol Substitution | NaSH/DMF, 120°C, 8h | 2-Mercapto-N-(4-chlorophenyl)benzamide | 72 |

Reductive Dechlorination

The compound undergoes selective reduction of chlorine substituents using catalytic hydrogenation:

-

Hydrogenolysis : Exposure to H₂ gas (1 atm) over palladium-on-carbon (Pd/C) in methanol at 25°C removes the 2-chloro group, yielding N-(4-chlorophenyl)benzamide (89% yield)1.

Condensation Reactions

The amide group participates in condensation with carbonyl-containing reagents:

-

Schiff Base Formation : Reacts with benzaldehyde in acetic acid under reflux to form a Schiff base derivative, 2-chloro-N-(4-chlorophenyl)-benzylidenebenzamide (68% yield)3.

Table 2: Condensation Products

| Reagent | Conditions | Product Structure | Yield (%) |

|---|---|---|---|

| Benzaldehyde | AcOH, reflux, 4h | Benzylidene-linked derivative | 68 |

Oxidation and Sulfonation

-

Sulfonation : Treatment with chlorosulfonic acid at 0–5°C introduces a sulfonic acid group at the para position of the benzene ring, forming 2-chloro-4-sulfo-N-(4-chlorophenyl)benzamide (63% yield)3.

-

Oxidation of Amide : Reaction with m-chloroperbenzoic acid (mCPBA) oxidizes the amide to a nitroso derivative under anhydrous conditions2.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions:

-

Suzuki Coupling : Reacts with phenylboronic acid using Pd(PPh₃)₄ as a catalyst in toluene/water (3:1) at 90°C, yielding a biaryl product (2-phenyl-N-(4-chlorophenyl)benzamide, 78% yield)3.

Hydrolysis

Controlled hydrolysis of the amide bond occurs under acidic or basic conditions:

-

Acidic Hydrolysis : Heating with 6M HCl at 100°C for 12h cleaves the amide bond, producing 2-chlorobenzoic acid and 4-chloroaniline (91% yield)1.

Biological Activity Correlation

Structural analogs of this compound exhibit enzyme inhibition and antimicrobial properties. For example:

-

HDAC Inhibition : Derivatives demonstrate IC₅₀ values of 1.30 μM against HepG2 cancer cells, linked to histone deacetylase inhibition4.

-

Antibacterial Activity : Modifications at the 2-chloro position enhance activity against Staphylococcus aureus (MIC: 8 µg/mL)2.

Key Mechanistic Insights:

-

Electronic Effects : The electron-withdrawing chlorine atoms activate the aromatic ring toward nucleophilic attack while deactivating it toward electrophilic substitution.

-

Steric Considerations : The ortho-chloro group imposes steric hindrance, influencing regioselectivity in substitution reactions.

Footnotes

Scientific Research Applications

Chemistry

2-Chloro-n-(4-chlorophenyl)benzamide is utilized as an intermediate in the synthesis of other chemical compounds. Its unique substitution pattern allows it to serve as a reagent in various organic synthesis reactions.

Table 1: Synthesis Pathways Using this compound

| Reaction Type | Product Example | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | N-(4-chlorophenyl)-3-hydroxybenzamide | 85 |

| Coupling Reactions | 4-Chloro-N-(2-chlorophenyl)benzamide | 90 |

Biology

The compound has been studied for its potential biological activities, particularly as an insect growth regulator (IGR). It inhibits chitin synthesis in insects, disrupting their molting process.

Case Study: Insecticidal Activity

A study assessed the efficacy of this compound against several pest species, demonstrating a significant reduction in population when applied at concentrations of 10 mg/L.

Medicine

Research is ongoing to explore the therapeutic potential of this compound in drug development. Preliminary studies suggest it may have anticancer properties, with mechanisms involving the inhibition of specific enzymes related to tumor growth.

Table 2: Biological Activity Against Cancer Cell Lines

Industry

In agricultural applications, it is used in the formulation of pesticides and herbicides due to its effectiveness against various pests. Its role as a chemical intermediate also extends to the production of advanced materials.

Table 3: Industrial Applications

| Application Type | Specific Use |

|---|---|

| Pesticides | Formulation for pest control |

| Herbicides | Active ingredient in herbicidal products |

| Chemical Intermediates | Synthesis of polymers and resins |

Mechanism of Action

The mechanism of action of 2-Chloro-n-(4-chlorophenyl)benzamide involves its interaction with specific molecular targets. As an insect growth regulator, it inhibits the synthesis of chitin, a vital component of the insect exoskeleton. This inhibition disrupts the molting process, leading to the death of the insect . The compound’s molecular targets include enzymes involved in chitin synthesis pathways .

Comparison with Similar Compounds

- 2,6-Dichloro-n-(4-chlorophenyl)benzamide

- N-(2,4-Dichlorophenyl)-2-nitrobenzamide

Comparison: 2-Chloro-n-(4-chlorophenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher efficiency as an insect growth regulator and has a broader range of applications in various fields .

Biological Activity

2-Chloro-n-(4-chlorophenyl)benzamide (CAS No. 319-39-1) is a compound belonging to the class of benzanilides, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a chloro-substituted phenyl ring attached to a benzamide moiety, which contributes to its biological activity. The presence of chlorine atoms enhances the compound's interaction with biological targets due to increased lipophilicity and potential for hydrogen bonding.

Benzanilides, including this compound, exhibit various mechanisms of action:

- Receptor Binding : These compounds can act as ligands for different receptors, including G-protein coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways .

- Enzyme Inhibition : They have been shown to inhibit specific enzymes such as acetyl-CoA carboxylase and farnesyl transferase, which are involved in metabolic processes and cell signaling .

- Anticancer Activity : Some derivatives of benzanilides have demonstrated anticancer properties by targeting specific pathways involved in tumor growth and metastasis .

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies:

| Biological Target | Activity | IC50 Value |

|---|---|---|

| h-NTPDase1 | Inhibition | 2.88 ± 0.13 mM |

| h-NTPDase2 | Inhibition | 0.27 ± 0.08 mM |

| h-NTPDase3 | Inhibition | 0.72 ± 0.11 mM |

These values indicate that the compound exhibits significant inhibitory effects on nucleotide triphosphate diphosphohydrolases (NTPDases), which are involved in various physiological processes such as thrombosis and inflammation .

Case Studies

- Inhibition of NTPDases : A study demonstrated that derivatives of benzanilides, including those similar to this compound, effectively inhibited NTPDases, suggesting potential therapeutic applications in treating conditions related to these enzymes .

- Anticancer Efficacy : Research has shown that compounds with a benzanilide structure exhibit promising anticancer activity through various pathways, including apoptosis induction and cell cycle arrest. The specific role of the chlorinated phenyl group in enhancing this activity has been highlighted in multiple studies .

- Receptor Interactions : In vitro studies have revealed that benzanilides can bind to GPCRs, influencing downstream signaling pathways that regulate cellular functions such as proliferation and apoptosis. This interaction is critical for developing drugs targeting these receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.